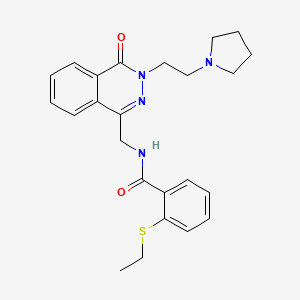

![molecular formula C21H21ClN4O B2508688 (2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide CAS No. 903190-06-7](/img/structure/B2508688.png)

(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide" is a synthetic molecule that appears to be related to a class of compounds known for their interactions with various receptor types in the human body. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential biological activities, particularly in relation to dopamine receptors and anion sensing capabilities.

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives through acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . These reactions typically require the use of a starting amino acetonitrile derivative, which is then acylated to form the desired benzamide structure. The synthesis process is likely to involve careful control of reaction conditions to ensure the formation of the correct product with the desired substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography, which provides detailed information about the solid-state properties of these compounds . Additionally, spectroscopic methods such as IR, NMR, and UV-Vis are used to investigate the molecular structure in the solution phase . These techniques allow for the determination of the compound's geometry, vibrational frequencies, and chemical shifts, which can be compared with computational models to validate the synthesized structure.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that lead to colorimetric sensing of anions. For instance, the presence of fluoride anions can induce a color transition in certain benzamide compounds, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This reactivity is significant for the development of sensors and indicates that the compound may also have interesting reactivity with specific anions or other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using a combination of experimental and computational methods. The electronic properties, such as excitation energies, oscillator strengths, dipole moments, and frontier orbital energies, are computed using density functional theory (DFT) calculations . These properties are crucial for understanding the compound's potential interactions with biological targets, such as receptors, and its overall reactivity. Additionally, the non-linear optical (NLO) properties of these compounds are of interest for materials science applications .

科学的研究の応用

Medicinal Chemistry Applications

One study focused on Structure-Affinity Relationship Studies involving compounds structurally related to "(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide." These studies aim to identify structural features that could lead to affinity for specific receptors, such as dopamine D(3) receptors. The research identifies modifications that improve binding affinity, providing insight into the development of selective ligands for receptor subtypes, potentially valuable in designing drugs for neurological disorders (Leopoldo et al., 2002).

Organic Synthesis Applications

Research in Organic Synthesis explores the development of novel synthetic methods and the synthesis of complex molecules. For instance, studies on the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties highlight efficient methods to create compounds with potential biological activity. Such synthetic pathways are crucial for generating libraries of compounds for pharmacological screening (Bhat et al., 2018).

Biochemical Applications

In Biochemistry , compounds like "(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide" can serve as tools to study biochemical pathways and molecular interactions. For example, piperazine-derived compounds have been developed as enantioselective Lewis basic catalysts for chemical reactions, indicating their utility in studying and facilitating specific biochemical transformations with high selectivity and yield (Wang et al., 2006).

特性

IUPAC Name |

(E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c22-19-7-4-8-20(13-19)26-11-9-25(10-12-26)16-18(14-23)21(27)24-15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,15H2,(H,24,27)/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYQDULJXCLCGZ-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)

![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)

![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)

![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)